

# how does MU1742 compare to the chemical probe Jansen CK1δ probe 6204

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An Objective Comparison of the Chemical Probes **MU1742** and Jansen CK1 $\delta$  Probe 6204 for Casein Kinase 1 Delta Inhibition

In the landscape of chemical biology and drug discovery, the use of potent and selective chemical probes is paramount for dissecting the roles of specific proteins in cellular processes and for validating them as therapeutic targets. Casein Kinase 1 Delta (CK1 $\delta$ ), a serine/threonine kinase, is implicated in a multitude of cellular functions, including Wnt signaling, circadian rhythms, and cell cycle regulation, making it a protein of significant interest. [1][2] Its dysregulation has been linked to various diseases, including cancer and neurodegenerative disorders.[1][2] This guide provides a detailed comparison of two notable chemical probes for CK1 $\delta$ : **MU1742** and the Jansen CK1 $\delta$  probe 6204.

#### Introduction to the Probes

**MU1742** is a potent and selective inhibitor of Casein Kinase 1 alpha (CK1 $\alpha$ ), CK1 $\alpha$ , and CK1 epsilon (CK1 $\alpha$ ).[1] Developed in a collaboration between the Structural Genomics Consortium (SGC) and CasInvent Pharma, it is recognized for its high selectivity and potency in both in vitro and cellular assays, as well as its suitability for in vivo studies due to its oral bioavailability. [1][3] **MU1742** is accompanied by a negative control compound, MU2027, which is structurally similar but inactive, allowing for rigorous assessment of on-target effects.[1]

The Jansen CK1 $\delta$  probe 6204 (also referred to as JNJ-6204) is a dual chemical probe for CK1 $\delta$  and CK1 $\epsilon$ .[4] It demonstrates high potency for CK1 $\delta$  and is also suitable for in vivo



applications, with evidence of good brain exposure in mice.[4] It is complemented by a negative control, JNJ-0293.[4]

## **Quantitative Data Comparison**

The following tables summarize the available quantitative data for **MU1742** and Jansen CK1 $\delta$  probe 6204, providing a direct comparison of their biochemical potency, cellular activity, and selectivity.

Table 1: Biochemical Potency (IC50)

Target	MU1742 IC50 (nM)	Jansen CK1δ probe 6204 IC50 (nM)
CK1δ	6.1[5]	2.3[4]
CK1ε	27.7[5]	137[4]
CK1α	7.2[5]	419[4]

Table 2: Cellular Target Engagement and Potency

Assay	MU1742	Jansen CK1δ probe 6204
NanoBRET (CK1δ, EC50)	47 nM (HEK293 cells)[5]	72 nM (BRET whole cell binding assay)[4]
NanoBRET (CK1ε, EC50)	220 nM (HEK293 cells)[5]	Not Reported
Functional Cellular Assay	Inhibition of DVL3 phosphorylation[3]	542 nM (PER2 translocation assay)[4]

Table 3: Kinome Selectivity



Probe	Kinome Scan Details	Notable Off-Targets (<40% residual activity at 1µM)
MU1742	Profiled against 415 protein kinases at 1 μΜ.[5]	Only CK1 kinases were strongly inhibited.[5]
Jansen CK1δ probe 6204	Profiled against 370 kinases at 1 μΜ.[4]	TNIK (IC50 = 1.6 μM)[4]

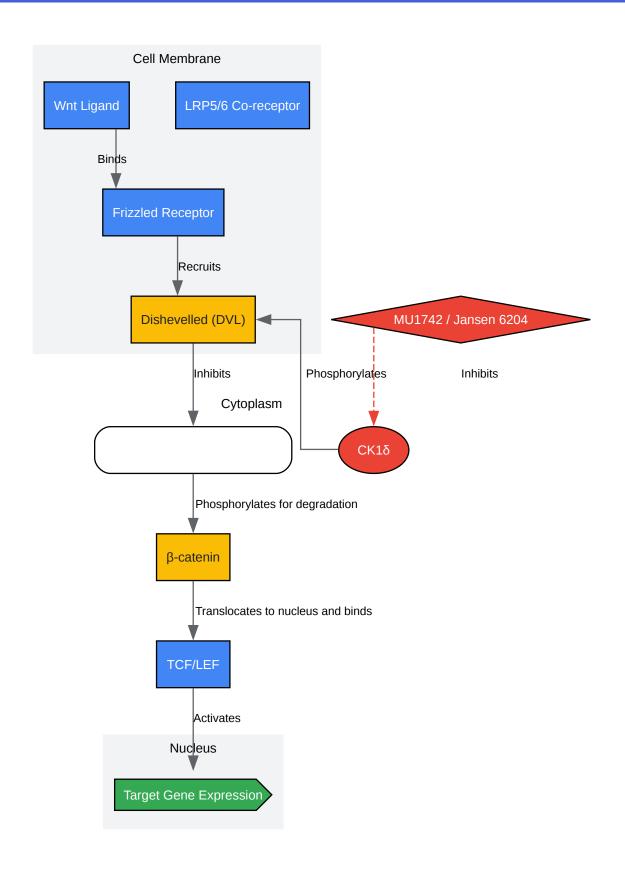
Table 4: Physicochemical and Pharmacokinetic Properties

Property	MU1742	Jansen CK1δ probe 6204
Molecular Weight	408.46 g/mol	338.11 g/mol [4]
Formula	C22H22F2N6	Not explicitly stated in provided results.
In Vivo Suitability	Yes, 57% oral bioavailability in mice.[3][5]	Yes, tested in mice at 5 mg/kg (p.o.) and 1 mg/kg (i.v.) with good brain exposure.[4]

## **Signaling Pathway**

CK1 $\delta$  is a crucial regulator of the Wnt signaling pathway, a key pathway involved in embryonic development and adult tissue homeostasis. One of its well-characterized roles is the phosphorylation of Dishevelled (DVL) proteins.[3][6]





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Caption: Wnt signaling pathway illustrating the role of CK1 $\delta$ .



## **Experimental Protocols**

Below are detailed methodologies for key experiments used to characterize and compare kinase inhibitors like **MU1742** and Jansen CK1 $\delta$  probe 6204.

#### **Biochemical Kinase Inhibition Assay**

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.[7][8]

#### Protocol:

- Reaction Setup: Prepare a reaction mixture containing the purified CK1δ enzyme, a specific peptide substrate, and ATP in a suitable kinase buffer.
- Compound Addition: Add serial dilutions of the test compound (MU1742 or Jansen 6204) or DMSO (vehicle control) to the reaction mixture.
- Initiation and Incubation: Initiate the kinase reaction by adding ATP. Incubate the mixture at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
- Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be achieved through various methods, such as:
  - Luminescence-based assays (e.g., ADP-Glo™): Measures the amount of ADP produced,
     which is directly proportional to kinase activity.[9]
  - Fluorescence-based assays (e.g., TR-FRET): Uses fluorescently labeled antibodies or substrates to detect phosphorylation.[8]
- Data Analysis: Plot the percentage of kinase inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.



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Caption: Workflow for a biochemical kinase inhibition assay.

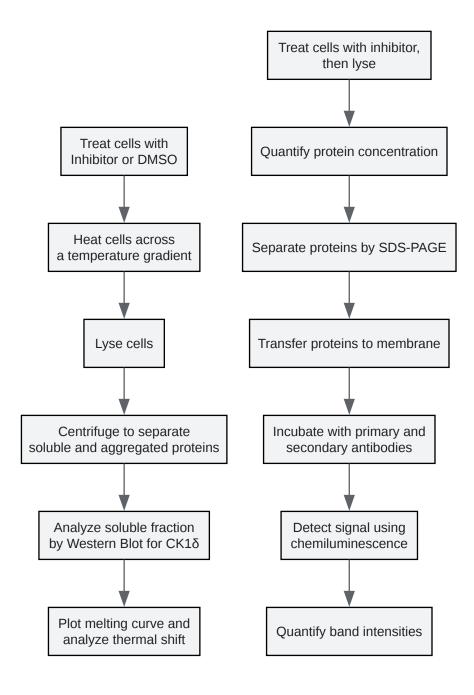
### **Cellular Thermal Shift Assay (CETSA)**

CETSA is a powerful method to verify target engagement in a cellular context by measuring the thermal stabilization of a protein upon ligand binding.[10][11]

#### Protocol:

- Cell Treatment: Treat intact cells with the test compound (MU1742 or Jansen 6204) or DMSO for a specific duration to allow for cell penetration and target binding.
- Heat Challenge: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a short period (e.g., 3 minutes).[12]
- Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated protein aggregates by centrifugation.
- Protein Detection: Analyze the amount of soluble target protein (CK1 $\delta$ ) remaining at each temperature using Western blotting or other protein detection methods.
- Data Analysis: Plot the amount of soluble protein against the temperature. A shift in the
  melting curve to a higher temperature in the presence of the compound indicates target
  stabilization and therefore, engagement.





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